molecular formula C6H15N5 B13814919 N-amino N-methyl-piperazine-1-carboxamidine

N-amino N-methyl-piperazine-1-carboxamidine

Cat. No.: B13814919
M. Wt: 157.22 g/mol
InChI Key: AVAUDOZUGXFLQX-UHFFFAOYSA-N
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Description

1-Piperazinecarboximidicacid,1-methylhydrazide(9CI) is a chemical compound with the molecular formula C6H14N4O It is known for its unique structure, which includes a piperazine ring and a carboximidic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboximidicacid,1-methylhydrazide(9CI) typically involves the reaction of piperazine with methylhydrazine in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of 1-Piperazinecarboximidicacid,1-methylhydrazide(9CI) may involve large-scale reactors and continuous flow processes. The use of advanced techniques such as distillation and crystallization helps in the purification of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboximidicacid,1-methylhydrazide(9CI) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

1-Piperazinecarboximidicacid,1-methylhydrazide(9CI) has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboximidicacid,1-methylhydrazide(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-Piperazinecarboximidicacid, N-methyl-, 1-methylhydrazide
  • 1-Piperazinecarboximidicacid, N-methyl-, 1-methylhydrazide(9CI)

Uniqueness

1-Piperazinecarboximidicacid,1-methylhydrazide(9CI) stands out due to its unique combination of a piperazine ring and a carboximidic acid group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H15N5

Molecular Weight

157.22 g/mol

IUPAC Name

N-amino-N-methylpiperazine-1-carboximidamide

InChI

InChI=1S/C6H15N5/c1-10(8)6(7)11-4-2-9-3-5-11/h7,9H,2-5,8H2,1H3

InChI Key

AVAUDOZUGXFLQX-UHFFFAOYSA-N

Canonical SMILES

CN(C(=N)N1CCNCC1)N

Origin of Product

United States

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